![molecular formula C22H34O2 B140444 (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene CAS No. 53906-49-3](/img/structure/B140444.png)
(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
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Overview
Description
The compound (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group. This compound is significant in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and the addition of the aldehyde group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the aldehyde group may yield primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
In biology, the compound may be used to study the effects of polycyclic structures on biological systems. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Its structure can be modified to create drugs that target specific biological pathways.
Industry
In industry, the compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Similar polycyclic structure but different functional groups.
Testosterone: Similar core structure with different functional groups and biological activity.
Estradiol: Another polycyclic compound with distinct functional groups and biological roles.
Uniqueness
The uniqueness of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYPCYYWYQYCL-NBOCEFNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574467 |
Source
|
Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53906-49-3 |
Source
|
Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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